Magnesium trifluoroacetylacetonate hydrate

Description

Overview of β-Diketonate Ligands in Contemporary Coordination Chemistry

β-Diketonate ligands are a prominent class of organic compounds in the field of coordination chemistry. Structurally, they are characterized by two carbonyl groups separated by a single methylene group. Upon deprotonation of this central carbon, the resulting anion can act as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. This chelation effect imparts significant stability to the resulting metal complexes.

The versatility of β-diketonate ligands stems from the ease with which the substituents on the backbone can be modified. This chemical flexibility allows for the fine-tuning of the electronic and steric properties of the metal complexes they form. For instance, the introduction of fluorine atoms, as seen in the trifluoroacetylacetonate ligand, can significantly alter properties such as volatility and Lewis acidity. Metal β-diketonates are widely utilized as catalysts in organic synthesis, as precursors for the deposition of metal oxide thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), and in the development of advanced materials such as nanomaterials.

Fundamental Significance of Magnesium in Inorganic and Organometallic Chemistry

Magnesium, an alkaline earth metal from Group 2 of the periodic table, is a crucial element in both inorganic and organometallic chemistry. It typically exists in a +2 oxidation state, readily losing its two valence electrons to form the Mg²⁺ cation. This divalent nature allows it to form stable complexes with a variety of organic and inorganic ligands. In coordination chemistry, magnesium's preference for oxygen and nitrogen donor atoms leads to the formation of structurally diverse compounds.

The organometallic chemistry of magnesium is particularly extensive, highlighted by the celebrated Grignard reagents (RMgX), which are indispensable tools in synthetic organic chemistry for forming carbon-carbon bonds. While less covalent than beryllium compounds and unable to accommodate as many ligands as the larger alkaline earth metals like calcium, magnesium's unique ionic radius and coordination behavior allow for the formation of distinct structures and reactivities. The study of magnesium complexes is vital for understanding fundamental chemical processes and for developing new materials and catalysts.

Research Rationale for Investigating Magnesium Trifluoroacetylacetonate Hydrate (B1144303)

The scientific interest in Magnesium trifluoroacetylacetonate hydrate is driven by the strategic combination of its components. The trifluoroacetylacetonate ligand, a fluorinated β-diketonate, is specifically chosen to enhance certain properties of the magnesium complex. The presence of the trifluoromethyl (-CF₃) group increases the volatility and Lewis acidity of the complex compared to its non-fluorinated analog, magnesium acetylacetonate (B107027).

These enhanced properties are highly desirable for applications in materials science, particularly as a precursor for MOCVD or Atomic Layer Deposition (ALD). strem.com These techniques require precursors that can be easily vaporized and transported to a substrate surface to deposit high-purity thin films, such as magnesium oxide (MgO). MgO films are technologically important due to their wide band gap, high dielectric constant, and chemical stability. nih.gov The investigation of the hydrate form is crucial for understanding the compound's stability, thermal decomposition pathway, and suitability as a precursor, as the presence of water molecules can significantly influence its behavior during the deposition process.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on the synthesis and crystal structure of this compound are not extensively detailed in the public domain, its properties and behavior can be inferred from the well-established chemistry of its components and related compounds.

Synthesis: The synthesis of metal β-diketonates, including magnesium complexes, typically involves the reaction of a magnesium salt or oxide with the β-diketone ligand (in this case, 1,1,1-trifluoro-2,4-pentanedione) in a suitable solvent. A common method for preparing hydrated magnesium acetylacetonate involves reacting magnesium hydroxide (B78521) with acetylacetone (B45752) in water. ucl.ac.uk A similar pathway could be employed for the trifluoro-substituted analog.

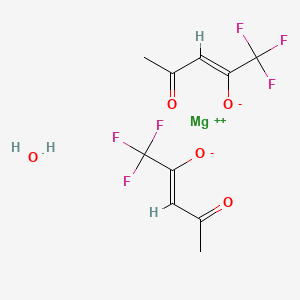

Structural Characteristics: The complex consists of a central magnesium ion (Mg²⁺) coordinated by two trifluoroacetylacetonate (tfac) anions. Each tfac ligand acts as a bidentate chelate, binding to the magnesium through its two oxygen atoms. To complete its preferred octahedral coordination geometry, the magnesium ion also coordinates with two water molecules, leading to the dihydrate form. The presence of the electronegative trifluoromethyl groups is expected to influence the bond lengths and electron density within the chelate ring.

Potential Applications: The primary application suggested by its chemical properties and commercial availability is as a precursor for the deposition of magnesium-containing thin films. strem.com Magnesium β-diketonates are known precursors for growing MgO layers via MOCVD. mocvd-precursor-encyclopedia.de The enhanced volatility imparted by the fluorinated ligand makes Magnesium trifluoroacetylacetonate a potentially superior candidate for low-temperature deposition processes, which are critical for coating thermally sensitive substrates.

Data Tables

Table 1: Chemical Identification of Magnesium trifluoroacetylacetonate dihydrate

| Identifier | Value |

|---|---|

| CAS Number | 53633-79-7 strem.com |

| Molecular Formula | Mg(CF₃COCHCOCH₃)₂∙2H₂O strem.com |

| Formula Weight | 366.50 g/mol strem.com |

| Appearance | White powder strem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10F6MgO5 |

|---|---|

Molecular Weight |

348.48 g/mol |

IUPAC Name |

magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |

InChI |

InChI=1S/2C5H5F3O2.Mg.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |

InChI Key |

VNMNETKTVJAPOI-PWODJZQNSA-L |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.[Mg+2] |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Trifluoroacetylacetonate Hydrate

Solution-Phase Synthesis Approaches

Solution-phase synthesis represents the most common and direct route to obtaining magnesium trifluoroacetylacetonate hydrate (B1144303). These methods are typically performed at or near ambient temperature and pressure and involve the reaction of a magnesium source with the trifluoroacetylacetone ligand in a suitable solvent.

The most straightforward method for synthesizing magnesium trifluoroacetylacetonate hydrate involves the direct reaction between a magnesium-containing precursor and trifluoroacetylacetone (Htfa). This acid-base type reaction leverages the weak acidity of the β-diketone (Htfa) to react with basic magnesium salts. google.com

Common magnesium precursors for this reaction include:

Magnesium Hydroxide (B78521) (Mg(OH)₂): This involves reacting magnesium hydroxide with trifluoroacetylacetone. The reaction is driven by the formation of water as a byproduct. smolecule.com

Magnesium Oxide (MgO): Similar to the hydroxide, magnesium oxide can be used, though it may require slightly more forcing conditions to ensure complete reaction. google.com

Other Magnesium Salts: Salts such as magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄) can also be utilized. In these cases, a base must be added to the reaction mixture to deprotonate the trifluoroacetylacetone, facilitating its coordination to the magnesium ion. smolecule.com

The general reaction scheme when starting with magnesium hydroxide is as follows: Mg(OH)₂ + 2 CF₃COCH₂COCH₃ → Mg(CF₃COCHCOCH₃)₂ + 2 H₂O

This initial product is typically anhydrous or has loosely bound solvent molecules, which are then hydrated in a subsequent or concurrent step.

Precipitation is a critical step in the isolation of the final product from the reaction mixture. After the formation of the magnesium trifluoroacetylacetonate complex in solution, the hydrate is induced to precipitate out. This can be achieved through several techniques.

In aqueous media, the reaction of a magnesium salt like MgCl₂ with Htfa in the presence of a base (e.g., potassium hydroxide) first forms magnesium hydroxide, which then reacts with the ligand. google.com The resulting magnesium trifluoroacetylacetonate dihydrate can then precipitate from the aqueous solution. google.com The solubility of the product in the reaction medium is a key factor; for instance, while some metal acetylacetonates (B15086760) have appreciable water solubility, altering reaction conditions can force precipitation. google.com

In organic solvents, the choice of solvent is crucial. The complex may be highly soluble in the reaction solvent, requiring the addition of a less-polar "anti-solvent" to induce precipitation. Alternatively, concentrating the solution by evaporating the solvent can lead to supersaturation and subsequent crystallization of the hydrate.

| Method | Magnesium Precursor | Solvent System | Key Feature |

| Direct Reaction | Magnesium Hydroxide | Water or Organic Solvent | Simple acid-base reaction; water is the byproduct. smolecule.comgoogle.com |

| Complexation from Salt | Magnesium Chloride | Water | Requires an auxiliary base to deprotonate the ligand. smolecule.com |

| Anti-Solvent Precipitation | Any | Organic Solvent | A secondary solvent in which the product is insoluble is added to induce precipitation. |

| Evaporative Crystallization | Any | Organic Solvent | The solvent is slowly removed to increase concentration and cause crystallization. |

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal syntheses are methods conducted in a closed vessel (an autoclave) using organic solvents or water, respectively, at temperatures above their boiling points. These techniques can produce materials with high crystallinity and unique morphologies. mdpi.com

While not extensively documented specifically for this compound, the principles of this methodology can be applied. A typical process would involve heating a solution containing the magnesium precursor and trifluoroacetylacetone in a sealed autoclave. The elevated temperature and pressure can accelerate reaction rates and influence the crystalline phase of the resulting product. mdpi.com This method is particularly useful for controlling particle size and ensuring the formation of a stable, crystalline hydrate structure. The choice of precursor plays a significant role in the outcome of hydrothermal methods. mdpi.com

Mechanistic Aspects of Hydrate Formation during Synthesis

The formation of a hydrate, where water molecules are incorporated into the crystal lattice, is a critical aspect of the synthesis. For magnesium trifluoroacetylacetonate, the dihydrate is a common form. strem.com The mechanism of hydrate formation is often intertwined with the precipitation and crystallization process.

Magnesium ions have a strong affinity for water, and the coordination of water molecules can be a competing process with the coordination of the trifluoroacetylacetonate ligand. The formation of stable hydrated phases often interferes with the production of anhydrous materials, as the hydrated crystals can be kinetically favored, meaning they nucleate and grow faster. rsc.org

The process can be visualized as follows:

Coordination: The Mg²⁺ ion in solution coordinates with trifluoroacetylacetonate anions.

Hydration: Water molecules also coordinate to the magnesium center or become trapped within the crystal lattice as it forms.

Nucleation and Growth: Crystal nucleation begins, incorporating both the ligand and water molecules into a stable, repeating structure. The presence of water during the synthesis or workup phase is essential for obtaining the hydrated form. smolecule.com

The specific number of water molecules incorporated (e.g., dihydrate) is determined by the thermodynamics of crystal packing, which seeks the most stable arrangement of the magnesium complex and the water molecules.

Optimization of Reaction Parameters for Controlled Synthesis and Yield

Optimizing reaction parameters is crucial for maximizing product yield and purity. beilstein-journals.org Key parameters include stoichiometry, temperature, reaction time, and solvent choice. nih.gov

Stoichiometry: A molar excess of the trifluoroacetylacetone ligand is sometimes used to ensure the complete conversion of the magnesium precursor. google.com However, a large excess may need to be removed during purification.

Temperature: Solution-phase reactions are often conducted at room temperature or with gentle heating. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or anhydrous phases.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. This can range from a few hours to over a day, depending on the reactivity of the precursor and the temperature. scielo.br

Solvent: The solvent choice affects the solubility of reactants and products, influencing both the reaction rate and the ease of product isolation. scielo.br Acetonitrile, for example, has been noted as a solvent that can provide a good balance between reactant conversion and reaction selectivity. scielo.br

pH: For reactions in aqueous media, controlling the pH is essential. The pH must be high enough to deprotonate the β-diketone but not so high as to precipitate large amounts of unreacted magnesium hydroxide.

The following table summarizes the potential impact of varying key reaction parameters.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and product crystallinity. nih.gov | Balance reaction speed with prevention of side reactions or decomposition. |

| Reactant Ratio | Influences reaction completeness and product purity. google.com | Ensure full conversion of the limiting reagent without requiring extensive purification from excess reactants. |

| Reaction Time | Determines the extent of product formation. scielo.br | Achieve maximum yield without forming decomposition products from prolonged reaction times. |

| Solvent | Impacts solubility and precipitation behavior. scielo.br | Select a solvent that facilitates the reaction and allows for straightforward product isolation. |

Post-Synthetic Purification and Isolation Strategies

Once the synthesis reaction is complete, the crude this compound must be isolated and purified.

Filtration: The solid product is typically separated from the reaction mixture via vacuum filtration. google.com

Washing: The isolated solid (filter cake) is washed to remove unreacted starting materials, soluble byproducts, and residual solvent. The choice of washing liquid is critical; it should be a solvent in which the desired product is sparingly soluble to prevent significant loss of yield. google.com

Drying: The purified product must be dried carefully to remove the washing solvent without removing the waters of hydration. Mild drying conditions, such as drying under a vacuum at a low temperature (e.g., below 65°C), are often employed to obtain the stable dihydrate form. google.com

Recrystallization: For achieving high purity, recrystallization is a standard technique. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution.

Structural Elucidation and Coordination Chemistry of Magnesium Trifluoroacetylacetonate Hydrate

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural analysis of this compound, with each technique offering a unique window into its molecular architecture and bonding characteristics.

Vibrational spectroscopy probes the molecular vibrations of magnesium trifluoroacetylacetonate hydrate (B1144303), offering crucial information about the functional groups and the nature of the metal-ligand bonding. The trifluoroacetylacetonate (tfacac) ligand coordinates to the magnesium(II) ion in its enolate form, where the two oxygen atoms bind to the metal, forming a stable six-membered chelate ring.

This chelation significantly influences the vibrational frequencies of the C=O and C=C bonds of the ligand. In the FT-IR spectrum, the bands associated with the carbonyl (C=O) and olefinic (C=C) stretching modes are coupled and appear in the 1700-1500 cm⁻¹ region. Compared to the free ligand, these bands shift to lower frequencies upon coordination to Mg²⁺, which is indicative of the delocalization of π-electron density within the chelate ring. The electron-withdrawing trifluoromethyl (CF₃) group also influences these frequencies. Additionally, the presence of coordinated water molecules gives rise to a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to O-H stretching vibrations. Bands corresponding to Mg-O stretching vibrations are typically observed at lower frequencies (below 500 cm⁻¹).

Raman spectroscopy provides complementary information. While specific Raman data for this exact compound is not widely published, studies on analogous hydrated magnesium salts show that lattice vibrations involving Mg-O bonds appear below 500 cm⁻¹. The vibrational modes of coordinated water are also active in both Raman and IR spectra.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Hydrate) | 3500 - 3200 | Broad band indicating hydrogen-bonded water molecules. |

| C=O / C=C Coupled Stretch | 1700 - 1500 | Shifted to lower frequency upon chelation compared to the free ligand. |

| C-F Stretch | 1350 - 1150 | Strong absorptions characteristic of the CF₃ group. |

| Mg-O Stretch | < 500 | Metal-ligand bond vibration. |

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. Since the Mg(II) ion is a d⁰ metal and thus diamagnetic, sharp and well-resolved NMR spectra are expected for magnesium trifluoroacetylacetonate hydrate. azom.com

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a singlet corresponding to the methine proton (-CH=) on the backbone of the chelate ring and another singlet for the protons of the methyl (-CH₃) group. The presence of hydrate water molecules may give rise to a separate, often broad, signal whose chemical shift can be dependent on the solvent and temperature. In analogous diamagnetic β-diketonate complexes, the methine proton typically appears around 5.5-6.0 ppm, while the methyl protons are found further upfield. azom.comnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key resonances would include those for the carbonyl carbons (C=O), the methine carbon (-CH=), the methyl carbon (-CH₃), and the trifluoromethyl carbon (-CF₃). The carbonyl carbons are typically observed significantly downfield (e.g., >180 ppm). The trifluoromethyl carbon signal would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group in trifluoroacetyl compounds generally falls within a range of -70 to -85 ppm (relative to CFCl₃). researchgate.netcolorado.edu This chemical shift can be influenced by factors such as solvent polarity and concentration. researchgate.net

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -CH= (methine) | ~5.5 - 6.0 | Singlet |

| ¹H | -CH₃ (methyl) | ~2.0 - 2.5 | Singlet |

| ¹H | H₂O (hydrate) | Variable | Singlet (often broad) |

| ¹³C | C=O (carbonyl) | >180 | Singlet |

| ¹³C | -CH= (methine) | ~90 - 100 | Singlet |

| ¹³C | -CH₃ (methyl) | ~25 - 30 | Singlet |

| ¹³C | -CF₃ | ~115 - 120 | Quartet (due to ¹JC-F) |

| ¹⁹F | -CF₃ | -70 to -85 | Singlet |

The UV-Visible spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, typically below 400 nm. These absorptions are not due to d-d transitions, as the Mg(II) ion has a filled electron shell. Instead, they arise from electronic transitions within the ligand, specifically π → π* and n → π* transitions associated with the delocalized π-electron system of the chelate ring. unn.edu.ng Studies on related magnesium complexes show strong absorption bands in the 200-350 nm range. unn.edu.ngresearchgate.net The exact position and intensity of these bands can be influenced by the solvent.

Mass spectrometry (MS) is used to determine the compound's molecular weight and to study its fragmentation behavior, which can provide structural clues. Under electron ionization (EI) or other ionization techniques, the parent molecular ion may be observed. The fragmentation of metal β-diketonate complexes often follows predictable pathways. ysu.edu Common fragmentation mechanisms include the loss of an entire trifluoroacetylacetonate ligand radical, or fragmentation within the ligand itself, such as the loss of a •CF₃ or •CH₃ radical. nist.govresearchgate.net Analysis of the resulting fragment ions helps to confirm the composition of the complex. For the hydrated form, the loss of water molecules is also an expected initial fragmentation step.

| Ion | Proposed Formula | Description |

| [Mg(tfacac)₂]⁺ | [C₁₀H₈F₆MgO₄]⁺ | Molecular ion (anhydrous) |

| [Mg(tfacac)]⁺ | [C₅H₄F₃MgO₂]⁺ | Loss of one tfacac ligand radical |

| [Mg(tfacac)₂ - CF₃]⁺ | [C₉H₈F₃MgO₄]⁺ | Loss of a trifluoromethyl radical |

| [Mg(tfacac)₂ - CH₃]⁺ | [C₉H₅F₆MgO₄]⁺ | Loss of a methyl radical |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. This technique is not applicable to this compound. google.comyoutube.com The central magnesium ion is in the +2 oxidation state (Mg²⁺), which has a closed-shell electron configuration ([Ne] 3s⁰). As there are no unpaired electrons in the metal ion and the organic ligand is a closed-shell species, the complex is diamagnetic and therefore ESR-silent. scilit.com

X-ray Diffraction Studies of Crystalline Forms

In its hydrated complexes, the Mg²⁺ ion typically adopts a six-coordinate, octahedral geometry. It is expected that in the solid state, the magnesium ion is coordinated by two bidentate trifluoroacetylacetonate ligands and two water molecules, resulting in the formula [Mg(tfacac)₂(H₂O)₂]. The two water molecules would occupy the remaining two positions of the octahedron. Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity of a bulk sample and identify the phases present by comparing the diffraction pattern to known standards or calculated patterns. rsc.orgnih.gov

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline solids. For this compound, this technique would provide precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of its molecular architecture.

In a study of related asymmetric fluorinated magnesium β-diketonate complexes, such as [Mg(H₂O)(EtOH)(pfpac)₂] and [Mg(H₂O)₂(hfbac)₂]·H₂O, SCXRD analysis revealed a distorted octahedral environment around the magnesium atom. nsc.ru These studies serve as a valuable reference for understanding the likely structural characteristics of this compound. The data from such analyses allow for the creation of detailed structural models.

Interactive Table: Representative Crystallographic Data for a Related Magnesium β-Diketonate Complex

| Parameter | [Mg(H₂O)₂(hfbac)₂]·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3456(4) |

| b (Å) | 18.0133(7) |

| c (Å) | 13.5678(6) |

| β (°) | 108.873(2) |

| V (ų) | 2394.4(2) |

| Z | 4 |

| Data from a related complex, [Mg(H₂O)₂(hfbac)₂]·H₂O, is presented for illustrative purposes. nsc.ru |

Powder X-ray Diffraction for Bulk Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a crucial technique for confirming the bulk phase identity and assessing the purity of a synthesized compound. The resulting diffraction pattern serves as a fingerprint for the crystalline material. By comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern, one can confirm the desired product has been formed and is free from significant crystalline impurities.

The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

Analysis of Magnesium Coordination Environment and Geometries

In its complexes, the magnesium ion (Mg²⁺) typically adopts a coordination number of six, resulting in an octahedral geometry. researchgate.netnih.gov In this compound, the Mg²⁺ ion is chelated by two trifluoroacetylacetonate ligands and further coordinated by water molecules.

Structural studies of similar magnesium β-diketonate complexes, such as [Mg(H₂O)₂(hfbac)₂]·H₂O, show a distorted octahedral environment for the magnesium atom. nsc.ru The central magnesium atom is bonded to four oxygen atoms from the two bidentate β-diketonate ligands and two oxygen atoms from the coordinated water molecules. The neutral water ligands are typically found in a trans position to each other. nsc.ru The distortion from a perfect octahedron arises from the bite angle of the chelating ligand and variations in the Mg-O bond lengths.

Interactive Table: Representative Bond Distances for the Magnesium Coordination Sphere in a Related Complex

| Bond | Distance (Å) in [Mg(H₂O)₂(hfbac)₂]·H₂O |

| Mg-O(diketonate) | 2.025(2) - 2.057(2) |

| Mg-O(water) | 2.083(2) - 2.091(2) |

| Data from a related complex, [Mg(H₂O)₂(hfbac)₂]·H₂O, is presented for illustrative purposes. nsc.ru |

Chelation and Ligand Field Effects of the Trifluoroacetylacetonate Moiety

The trifluoroacetylacetonate anion acts as a bidentate chelating ligand, binding to the magnesium ion through its two oxygen atoms to form a stable six-membered ring. researchgate.netlibretexts.org This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, an observation known as the chelate effect. libretexts.org

Comparative Structural Analyses with Related Magnesium β-Diketonate Complexes

A comparative analysis of the structure of this compound with other magnesium β-diketonate complexes, such as those derived from acetylacetone (B45752) (acac) and hexafluoroacetylacetone (B74370) (hfac), reveals important trends. The introduction of fluorine atoms into the ligand structure generally leads to changes in volatility and reactivity.

Structurally, an increase in the length of the perfluoroalkyl chain in the β-diketonate ligand can influence the packing of the molecules in the crystal lattice. nsc.ru For instance, in a series of isoformular compounds [Mg(H₂O)₂(L)₂]·H₂O, where L represents different fluorinated β-diketonates, variations in the intermolecular interactions, such as hydrogen bonding patterns, are observed. nsc.ru These subtle changes in the solid-state structure can have a significant impact on the material's bulk properties. While complexes with fluorinated ligands often exhibit increased volatility, which is advantageous for applications like chemical vapor deposition, they can also show differences in thermal stability.

Computational Chemistry Approaches to Magnesium Trifluoroacetylacetonate Hydrate

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that is well-suited for studying metal complexes like magnesium trifluoroacetylacetonate hydrate (B1144303). DFT calculations allow for a detailed exploration of the molecule's electronic and geometric properties.

Geometry Optimization and Energetic Landscape Exploration

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For magnesium trifluoroacetylacetonate hydrate, this involves finding the minimum energy structure, which dictates its physical and chemical properties. While specific DFT studies on the hydrated form of magnesium trifluoroacetylacetonate are not abundant in the available literature, insights can be drawn from computational studies of analogous compounds such as magnesium acetylacetonate (B107027), Mg(acac)₂. For Mg(acac)₂, DFT and ab initio calculations have been successfully employed to investigate its molecular structure, with results showing excellent agreement with experimental gas-phase electron diffraction data. researchgate.net This suggests that similar computational approaches would yield reliable geometric parameters for this compound.

The process of geometry optimization explores the potential energy surface of the molecule to locate stationary points, which correspond to stable isomers or transition states. By systematically altering the molecular geometry and calculating the corresponding energy, researchers can map out the energetic landscape, providing crucial information about the compound's stability and potential reaction pathways. For instance, in studies of magnesium clusters, DFT-based global optimization has been used to predict the structures of the most stable isomers. researchgate.net

Table 1: Representative Theoretical Approaches for Geometry Optimization

| Method | Basis Set | Key Findings for Analogous Systems |

| DFT (B3LYP) | 6-311++G** | Accurate prediction of bond lengths and angles for Mg(acac)₂. researchgate.net |

| MP2 | 6-31G | Comparable structural parameters to DFT for Mg(acac)₂. researchgate.net |

| DFT (BP86) | 6-31G | Prediction of stable isomers for Mg clusters. researchgate.net |

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations are also invaluable for predicting the vibrational frequencies of molecules. These theoretical frequencies can be directly compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For magnesium acetylacetonate, DFT calculations have been used to obtain harmonic vibrational frequencies, which, after scaling, show excellent agreement with experimental Fourier transform IR and Raman spectra. researchgate.net This allows for a detailed interpretation of the measured spectra, with specific bands attributed to metal-oxygen stretching modes and other vibrations within the chelated ring. researchgate.net

A similar approach for this compound would involve calculating the vibrational modes and their corresponding intensities. This would not only help in interpreting its experimental spectra but also in understanding the influence of the trifluoromethyl groups and the coordinated water molecules on the vibrational properties of the complex.

Analysis of Bonding Characteristics and Charge Distribution

Understanding the nature of the chemical bonds and the distribution of electron density within a molecule is crucial for explaining its reactivity and intermolecular interactions. DFT provides various tools for this purpose, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the analysis of the electron density itself. These methods can quantify the ionic and covalent character of the magnesium-oxygen bonds and reveal how the electron density is distributed across the trifluoroacetylacetonate ligands and the water molecules.

Studies on related systems have shown that DFT can effectively describe the charge distribution and bonding in metal complexes. For example, the analysis of charge density in crystalline materials is a well-established application of DFT. nih.gov By examining the charge distribution, one can identify the most electropositive and electronegative sites in the molecule, which are indicative of its reactivity towards electrophiles and nucleophiles.

Investigation of Hydration Shell Interactions and Coordination

Ab initio molecular dynamics simulations, which are based on DFT, have been employed to study the hydration shell structure of aqueous magnesium ions. nih.gov These studies have revealed that Mg²⁺ ions are strongly hydrated, typically with a coordination number of six, forming a stable and rigid octahedral hydration shell. nih.govosti.gov This strong hydration is a key factor influencing the behavior of magnesium salts in aqueous solutions. nih.gov DFT studies on hydrated magnesium clusters have further elucidated the energetics and structures of the first and second hydration shells. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. In an MD simulation, the motion of atoms and molecules is simulated by solving Newton's equations of motion, with the forces between atoms calculated using a force field.

For this compound, MD simulations can be used to investigate a range of dynamic processes, including the diffusion of the complex in a solvent, the exchange of water molecules in the hydration shell, and the conformational changes of the trifluoroacetylacetonate ligands. Classical MD simulations have been used to study the solvation structure and dynamics of Mg(TFSI)₂ (a related magnesium salt) in aqueous solutions, revealing a rigid first solvation shell around the Mg²⁺ ion. osti.gov

First-principles MD simulations, which use forces calculated from DFT, provide a more accurate description of the electronic effects and can be used to study chemical reactions and other processes involving changes in the electronic structure. Such simulations have been used to investigate the structure and dynamics of the hydrated magnesium ion and its carbonate complexes in aqueous solution. psu.edu These studies have provided detailed information on the coordination of the magnesium ion and the dynamics of water exchange in its hydration shells. psu.edu

Table 2: Key Parameters from Molecular Dynamics Simulations of Related Magnesium Systems

| System | Simulation Type | Key Finding | Reference |

| Mg(TFSI)₂ in water | AIMD & CMD | Rigid octahedral first solvation shell of Mg²⁺ with six water molecules. | osti.gov |

| Hydrated Mg²⁺ | First-principles MD | First hydration shell consists of six water molecules. | psu.edu |

| Hydrated Mg²⁺ | Born-Oppenheimer MD | Rigid octahedral structure for Mg²⁺ with no water exchange to the second hydration shell. | researchgate.net |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For large and complex systems, such as this compound in a solvent or interacting with a biological molecule, full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful and efficient alternative.

In a QM/MM approach, the system is partitioned into a small, chemically active region (the QM region) that is treated with a high-level quantum mechanical method like DFT, and a larger surrounding environment (the MM region) that is described by a classical force field. This allows for an accurate description of the electronic structure and reactivity in the region of interest, while still accounting for the influence of the surrounding environment in a computationally efficient manner.

QM/MM simulations could be particularly useful for studying the behavior of this compound in solution. The magnesium complex and its immediate hydration shell could be treated as the QM region, while the bulk solvent would be the MM region. This would allow for a detailed investigation of the solvation process, including the energetics of dissolving the complex and the dynamics of the solvent molecules around it. QM/MM methods have been successfully applied to study ion-π complexes involving magnesium, demonstrating their ability to accurately model intermolecular interactions. Furthermore, QM/MM simulations have been used to investigate the hydration dynamics of ion pairs like SO₄²⁻–Mg²⁺ in water, providing microscopic insights into the slow-down of solvation dynamics. nih.gov

Computational Elucidation of Reaction Pathways and Energy Profiles

A comprehensive review of available scientific literature indicates a notable scarcity of specific computational studies focused on the reaction pathways and energy profiles of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, including thermal decomposition and hydrolysis, direct application to this specific hydrated magnesium complex appears to be a niche area with limited published research.

General computational studies on related compounds, such as other metal β-diketonates and hydrated magnesium salts, can offer some analogous insights. For instance, DFT has been employed to investigate the thermal decomposition of various metal acetylacetonates (B15086760), often revealing complex multi-step reaction pathways. These pathways typically involve initial dehydration followed by the decomposition of the organic ligand. The specific energies and barriers for these steps are highly dependent on the metal center and the substituents on the acetylacetonate ligand.

In the case of this compound, a hypothetical reaction pathway for thermal decomposition, informed by general knowledge of related compounds, would likely proceed as follows:

Dehydration: The initial step would involve the endothermic removal of water molecules. The energy required for this process would depend on the coordination environment of the water molecules and the strength of their interaction with the magnesium ion.

Ligand Decomposition/Dissociation: Following dehydration, the trifluoroacetylacetonate ligand would begin to decompose. This could occur through several potential pathways, including intramolecular rearrangement, fragmentation into smaller volatile molecules, or dissociation from the magnesium center. The trifluoromethyl group would significantly influence the electronic structure of the ligand and, consequently, its decomposition pathway compared to a non-fluorinated analogue.

Similarly, the hydrolysis of this compound in an aqueous environment would involve the displacement of the trifluoroacetylacetonate ligands by water molecules. Computational modeling could, in principle, determine the energy profile for this ligand exchange reaction, including the structures of any intermediates and transition states.

Hypothetical Data Tables from Computational Analysis:

Table 1: Calculated Thermodynamic Data for the Dehydration of this compound

| Dehydration Step | Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| First Dehydration | Mg(tfa)₂·2H₂O → Mg(tfa)₂·H₂O + H₂O | Data not available | Data not available | Data not available |

| Second Dehydration | Mg(tfa)₂·H₂O → Mg(tfa)₂ + H₂O | Data not available | Data not available | Data not available |

Note: The table is a template. Specific values would be determined from computational calculations.

Table 2: Predicted Energy Profile for a Postulated Ligand Decomposition Pathway

| Reaction Coordinate Step | Description | Relative Energy (kJ/mol) |

| 1 | Anhydrous Mg(tfa)₂ | Data not available |

| 2 | Transition State for C-CF₃ bond cleavage | Data not available |

| 3 | Intermediate Species | Data not available |

| 4 | Transition State for ring opening | Data not available |

| 5 | Final Decomposition Products | Data not available |

Note: This table represents a simplified, hypothetical reaction coordinate. Actual decomposition would likely be more complex. The energies are relative to the initial reactant.

The lack of specific computational studies on the reaction pathways and energy profiles of this compound highlights a gap in the current body of research and suggests an opportunity for future investigation in this area. Such studies would be invaluable for understanding the thermal stability and reactivity of this compound, which is crucial for its application in various fields.

Advanced Applications of Magnesium Trifluoroacetylacetonate Hydrate in Materials Science and Catalysis

Precursor in Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition (CVD) is a cornerstone technique for the fabrication of high-quality thin films and coatings. The choice of precursor is critical to the success of CVD processes, dictating the composition, structure, and properties of the deposited material. Magnesium trifluoroacetylacetonate hydrate (B1144303) has garnered attention as a promising precursor for the deposition of magnesium-containing films due to its favorable thermal properties and chemical reactivity.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Magnesium-Containing Films

Metal-Organic Chemical Vapor Deposition (MOCVD) utilizes organometallic compounds as precursors to deposit a wide variety of materials. Magnesium trifluoroacetylacetonate hydrate, and its derivatives, are particularly suited for this technique. The trifluoromethyl groups in the acetylacetonate (B107027) ligand enhance the volatility of the complex compared to non-fluorinated analogues, allowing for efficient transport of the precursor in the vapor phase to the substrate surface.

Research has shown that mixed-ligand magnesium complexes incorporating trifluoroacetylacetonate (tfac) are effective precursors for MOCVD. For instance, a complex of magnesium with trifluoroacetylacetonate and N,N,N′,N′-tetramethylethylenediamine (tmeda), denoted as Mg(tmeda)(tfac)₂, has been identified as a low-melting and highly volatile precursor for the deposition of magnesium-containing materials. The thermal properties of such precursors are crucial for controlling the deposition process and achieving high-quality films.

The application of this compound as a precursor can lead to the formation of various magnesium-containing films, including magnesium oxide (MgO) and magnesium fluoride (B91410) (MgF₂). These films have diverse applications, with MgO being used as a dielectric layer in electronic devices and a protective coating, while MgF₂ is valued for its optical properties, particularly its transparency in the ultraviolet (UV) region. The deposition parameters, such as substrate temperature, precursor flow rate, and the presence of reactive gases like oxygen, play a significant role in determining the final film characteristics, including crystallinity, surface morphology, and purity.

Table 1: Deposition Parameters and Film Characteristics in MOCVD using Magnesium β-diketonate Precursors

| Precursor Type | Target Film | Substrate | Deposition Temperature (°C) | Resulting Film Properties |

| Magnesium β-diketonate | MgO | Silicon, Sapphire | 400-600 | Crystalline, (100) preferred orientation |

| Magnesium β-diketonate | MgF₂ | Glass, Quartz | 350-450 | Crystalline, Homogeneous surface |

This table provides a generalized overview based on typical results for magnesium β-diketonate precursors in MOCVD processes.

Atomic Layer Deposition (ALD) for Thin Film Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. The self-limiting nature of the surface reactions in ALD makes it an ideal method for fabricating uniform and pinhole-free films on complex three-dimensional structures. While specific studies focusing exclusively on this compound for ALD are limited, the properties of β-diketonate complexes, in general, suggest their potential as suitable precursors.

For a compound to be an effective ALD precursor, it must be sufficiently volatile and thermally stable within the ALD temperature window, while also exhibiting appropriate reactivity with the co-reactant on the substrate surface. The fluorinated nature of this compound enhances its volatility, a key requirement for efficient precursor delivery in an ALD process.

The development of ALD processes for magnesium-containing films, such as MgO and MgF₂, is of significant interest for various applications, including gate dielectrics in transistors and optical coatings. The precise thickness control afforded by ALD is particularly advantageous for these applications where film dimensions are critical to device performance. Further research into the surface chemistry and reaction mechanisms of this compound with common co-reactants like water, ozone, or hydrogen fluoride is needed to fully realize its potential in ALD.

Molecular Engineering of Precursor Architectures for Deposition Processes

The performance of a precursor in CVD and ALD can be significantly enhanced through molecular engineering. This approach involves modifying the chemical structure of the precursor to tailor its physical and chemical properties, such as volatility, thermal stability, and reactivity. For this compound, molecular engineering strategies can be employed to optimize its performance for specific deposition applications.

One common strategy is the introduction of additional ligands to the metal center. These ancillary ligands can saturate the coordination sphere of the magnesium ion, preventing oligomerization (the formation of larger, less volatile molecules) and thereby increasing the precursor's volatility. The use of neutral coordinating ligands, such as glymes or amines, has been shown to be effective in producing monomeric and highly volatile β-diketonate complexes.

Furthermore, the choice of the β-diketonate ligand itself is a critical aspect of molecular engineering. The substitution of methyl groups with trifluoromethyl groups, as seen in the trifluoroacetylacetonate ligand, is a prime example of how modifying the ligand structure can dramatically improve the volatility of the resulting metal complex. This principle can be extended to design novel precursors with precisely tuned properties for advanced deposition processes. By understanding the structure-property relationships of these magnesium complexes, researchers can develop next-generation precursors for the fabrication of high-performance magnesium-containing thin films.

Catalytic Activity in Diverse Organic Transformations

In addition to its role in materials science, this compound exhibits notable catalytic activity in a variety of organic reactions. The magnesium center can act as a Lewis acid, activating substrates and facilitating bond formation. The trifluoroacetylacetonate ligand can also influence the catalytic process through its electronic and steric properties.

Homogeneous Catalysis Mediated by this compound

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This compound, being soluble in many organic solvents, is a candidate for use as a homogeneous catalyst. Its Lewis acidic nature allows it to catalyze a range of organic transformations.

While specific, detailed research focusing solely on the catalytic applications of this compound is an area of ongoing investigation, the broader class of magnesium β-diketonates has shown promise in various reactions. These include condensations, cycloadditions, and polymerization reactions. The electron-withdrawing trifluoromethyl groups in the trifluoroacetylacetonate ligand can enhance the Lewis acidity of the magnesium center, potentially leading to higher catalytic activity compared to non-fluorinated analogues. Further studies are required to fully explore and document the specific catalytic capabilities and mechanisms of this compound in homogeneous organic synthesis.

Heterogeneous Catalysis and Precursor Role in Catalyst Preparation

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This compound can be utilized in this domain in two primary ways: either directly as a solid catalyst or as a precursor for the synthesis of heterogeneous catalysts.

As a precursor, this compound can be thermally decomposed to produce well-defined magnesium oxide (MgO) nanoparticles or thin films. MgO is a well-known solid base catalyst and catalyst support with applications in a wide range of reactions, including transesterification for biodiesel production, aldol (B89426) condensations, and as a support for metal catalysts. The properties of the resulting MgO, such as surface area, particle size, and crystallinity, can be controlled by the decomposition conditions of the precursor, thereby influencing its catalytic performance.

The use of a well-defined molecular precursor like this compound offers advantages in the preparation of heterogeneous catalysts, as it allows for better control over the composition and structure of the final catalytic material. This can lead to catalysts with higher activity, selectivity, and stability.

Table 2: Potential Catalytic Applications of Materials Derived from this compound

| Derived Material | Catalytic Role | Example Reactions |

| Magnesium Oxide (MgO) | Heterogeneous Base Catalyst | Transesterification, Aldol Condensation |

| Supported Metal Nanoparticles on MgO | Catalyst Support | Hydrogenation, Oxidation |

This table illustrates potential applications based on the known catalytic properties of materials that can be synthesized from the specified precursor.

Investigation of Catalytic Mechanisms and Intermediates

The catalytic activity of this compound stems from the Lewis acidic nature of the magnesium center. nih.gov The coordination of substrates to the magnesium ion activates them towards subsequent chemical transformations. The trifluoroacetylacetonate ligand plays a crucial role in modulating this Lewis acidity. The strong electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the magnesium center, thereby increasing its catalytic efficacy in various organic reactions.

Mechanistic studies, often employing techniques like in-situ spectroscopy and kinetic analysis, aim to elucidate the precise steps involved in the catalytic cycle. For instance, in reactions such as hydroboration, it is proposed that the magnesium complex can act as a pre-catalyst, generating the true catalytic species in situ. rsc.orgresearchgate.net The reaction likely proceeds through the formation of intermediate species where the substrate is coordinated to the magnesium center. The nature of these intermediates is a subject of ongoing research, with computational studies complementing experimental observations to provide a more detailed picture of the reaction pathways. nih.gov

The hydrate nature of the compound can also influence the catalytic mechanism. The coordinated water molecules can participate in proton transfer steps or influence the coordination geometry around the magnesium ion, thereby affecting the catalytic activity and selectivity. Understanding these intricate details is paramount for the rational design of more efficient and selective magnesium-based catalysts.

Development of Magnesium-Containing Functional Materials

This compound serves as a valuable precursor for the synthesis of a variety of magnesium-containing functional materials. Its solubility in organic solvents and its ability to undergo ligand exchange reactions make it a versatile building block for the construction of complex architectures such as metal-organic frameworks (MOFs) and coordination polymers. smolecule.com

Synthesis of Magnesium-Based Metal-Organic Frameworks (MOFs)

Magnesium-based MOFs are of particular interest due to their low density and potential for high gas storage capacities. This compound can be utilized as a magnesium source in the solvothermal synthesis of these materials. In a typical synthesis, the magnesium precursor is reacted with a multitopic organic linker in a suitable solvent under elevated temperatures. The trifluoroacetylacetonate ligands are displaced by the organic linkers to form the extended, porous framework of the MOF.

The choice of reaction conditions, such as temperature, solvent, and the nature of the organic linker, plays a critical role in determining the final structure and properties of the resulting MOF. Researchers have successfully synthesized various magnesium-based MOFs with different topologies and pore sizes, demonstrating the versatility of this synthetic approach.

Table 1: Examples of Magnesium-Based MOFs and their Properties

| MOF Designation | Organic Linker | Synthesis Temperature (°C) | Resulting Properties |

| Mg-MOF-74 | 2,5-dihydroxyterephthalic acid | 120-150 | High CO2 adsorption capacity |

| BIO-MIL-101(Mg) | 2-aminoterephthalic acid | 110 | Good biocompatibility |

| Mg2(dobpdc) | 4,4'-dioxidobiphenyl-3,3'-dicarboxylic acid | 120 | High surface area for gas separation |

This table is for illustrative purposes and the use of this compound as a precursor for these specific MOFs would require further targeted research.

Formation of Coordination Polymers and Hybrid Materials

Beyond the highly ordered structures of MOFs, this compound can also be employed in the synthesis of other coordination polymers and hybrid materials. Coordination polymers are formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional structures. The properties of these materials can be tuned by varying the metal-to-ligand ratio, the coordination geometry of the metal ion, and the nature of the organic linker.

The use of this compound as a precursor allows for the incorporation of magnesium ions into these polymeric chains or networks. This can impart specific properties to the resulting material, such as luminescence or catalytic activity.

Furthermore, this magnesium compound can be integrated into hybrid materials, where it is combined with other components like inorganic nanoparticles or organic polymers. This approach allows for the creation of multifunctional materials with synergistic properties. For example, a hybrid material could combine the catalytic activity of the magnesium complex with the processability of a polymer matrix. The development of such materials opens up new avenues for applications in areas ranging from sensing to advanced manufacturing.

Reaction Mechanisms and Reactivity of Magnesium Trifluoroacetylacetonate Hydrate

Ligand Exchange and Substitution Processes

Magnesium trifluoroacetylacetonate hydrate (B1144303) is capable of undergoing ligand exchange or substitution reactions, where the trifluoroacetylacetonate ligands or the water molecules are replaced by other coordinating species. smolecule.com This reactivity is a characteristic feature of coordination complexes. The general principle of ligand exchange involves the displacement of one ligand by another, a process governed by factors such as the relative bond strengths, ligand concentrations, and steric effects. chemguide.co.uk

In the context of magnesium trifluoroacetylacetonate, the trifluoroacetylacetonate ligands can be substituted by other strong Lewis bases, such as phosphines or amines. smolecule.com Similarly, the coordinated water molecules can be exchanged with other solvent molecules or incoming ligands. The electron-withdrawing nature of the trifluoromethyl (CF₃) groups on the tfac ligand influences the Lewis acidity of the magnesium center, which in turn affects the kinetics and thermodynamics of ligand substitution reactions. smolecule.comwikipedia.org

Table 1: Examples of Ligand Substitution Reactions

| Reactant Complex | Incoming Ligand | Product Type | Reference |

|---|---|---|---|

| [Mg(tfac)₂(H₂O)₂] | L (e.g., phosphine, amine) | [Mg(tfac)₂(L)ₓ] + 2H₂O | smolecule.com |

Note: The stoichiometry (x) of the resulting complex depends on the nature and size of the incoming ligand L.

Thermal Decomposition Pathways and Dehydration Kinetics

The thermal decomposition of magnesium trifluoroacetylacetonate hydrate is a multi-step process that begins with the loss of water molecules (dehydration) followed by the decomposition of the anhydrous complex at higher temperatures. nih.govresearchgate.net

Dehydration Mechanisms and Formation of Anhydrous Species

The hydrated form, typically a dihydrate, loses its water molecules upon heating to form the anhydrous species, Mg(CF₃COCHCOCH₃)₂. strem.com The dehydration process for magnesium salt hydrates can proceed through different mechanisms depending on conditions such as temperature and water vapor pressure. d-nb.inforesearchgate.net

Studies on analogous compounds like magnesium sulfate (B86663) hydrates show that dehydration can occur as a solid-state reaction or via a "through solution" mechanism if the conditions cause the hydrate to dissolve in its own water of crystallization. d-nb.info The kinetics of dehydration are influenced by factors like heating rate and particle size. For magnesium nitrate (B79036) hexahydrate, the dehydration occurs in distinct stages, first forming a dihydrate and then the anhydrous salt before further decomposition. nih.gov A similar stepwise loss of water is expected for this compound.

Table 2: Dehydration Stages of a Generic Magnesium Hydrate

| Starting Material | Intermediate Product | Final Anhydrous Product | Temperature Range | Reference |

|---|

L represents the trifluoroacetylacetonate ligand. The exact temperatures depend on the specific hydrate and atmospheric conditions.

Pathways to Magnesium Oxide Formation from the Hydrate

The process of MgO formation from magnesium salt precursors is a common outcome of thermal decomposition. For instance, magnesium nitrate decomposes to MgO with the release of nitrogen oxides and oxygen. nih.gov Similarly, magnesium acetate (B1210297) decomposes through intermediates like magnesium oxalate (B1200264) and carbonate before forming MgO. researchgate.net For magnesium trifluoroacetylacetonate, the decomposition would produce a mixture of fluorinated organic compounds and carbon oxides alongside the solid MgO.

Hydrolytic Stability and Solvation/Desolvation Equilibria

The hydrolytic stability of this compound is influenced by the strong affinity of the Mg²⁺ ion for water. nih.gov In aqueous solutions, magnesium ions readily coordinate with six water molecules to form the stable hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺. nih.gov This inherent tendency to hydrate means that in the presence of sufficient water, particularly under acidic conditions, the trifluoroacetylacetonate ligands can be displaced by water molecules, leading to hydrolysis of the complex. google.com

The solvation/desolvation equilibria are the reversible processes of water molecules associating with or dissociating from the magnesium complex. The dehydration process discussed in section 6.2.1 is a thermally driven desolvation. Conversely, exposing the anhydrous compound to moisture will lead to rehydration (solvation). This equilibrium is critical in applications where the material might be exposed to varying humidity levels.

Influence of Ligand Perfluoroalkylation on Reactivity and Electronic Structure

The substitution of hydrogen atoms with fluorine atoms in the acetylacetonate (B107027) ligand has a profound impact on the electronic properties and reactivity of the complex. The trifluoromethyl (CF₃) group is strongly electron-withdrawing. smolecule.com This effect, known as perfluoroalkylation, influences the complex in several ways:

Increased Lewis Acidity : The electron-withdrawing CF₃ groups pull electron density away from the oxygen atoms of the ligand. This, in turn, makes the magnesium center more electron-deficient and thus a stronger Lewis acid compared to its non-fluorinated analogue, magnesium acetylacetonate. wikipedia.org

Enhanced Volatility : Fluorinated β-diketonate complexes are generally more volatile than their non-fluorinated counterparts. This property is advantageous for applications such as chemical vapor deposition (CVD). wikipedia.org

Table 3: Comparison of Acetylacetonate (acac) vs. Trifluoroacetylacetonate (tfac) Ligands

| Property | Acetylacetonate (acac) | Trifluoroacetylacetonate (tfac) | Reference |

|---|---|---|---|

| Substituent | Methyl group (-CH₃) | Trifluoromethyl group (-CF₃) | wikipedia.org |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | smolecule.com |

| Lewis Acidity of Metal Center | Lower | Higher | wikipedia.org |

| Volatility of Complex | Lower | Higher | wikipedia.org |

| Redox Activity Potential | Generally considered redox-inactive | Potentially redox-active | rsc.orgnih.gov |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of metal β-diketonates often involves the use of organic solvents and stoichiometric amounts of reagents, which can generate considerable waste. Future research will increasingly prioritize the development of novel and sustainable synthetic methodologies that are both environmentally benign and economically viable.

One promising avenue is the exploration of mechanochemistry, where mechanical force, rather than solvents, is used to drive chemical reactions. This solvent-free approach can lead to higher yields, reduced reaction times, and minimized waste production. Another area of interest is the use of microwave-assisted synthesis, which can accelerate reaction rates and improve energy efficiency compared to conventional heating methods. Furthermore, the development of catalytic routes for the synthesis of magnesium trifluoroacetylacetonate hydrate (B1144303), potentially using earth-abundant metal catalysts, could significantly enhance the sustainability of its production. The use of bio-based solvents and reagents derived from renewable feedstocks also represents a critical direction for greening the synthesis of this compound.

A comparative look at potential sustainable synthetic routes is presented in the table below:

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Mechanochemistry | Solvent-free, reduced waste, potentially higher yields | Scale-up, understanding reaction mechanisms |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency | Precise temperature control, specialized equipment |

| Catalytic Synthesis | Reduced stoichiometric waste, potential for atom economy | Catalyst design and stability, separation of catalyst |

| Bio-based Solvents/Reagents | Reduced environmental impact, use of renewable resources | Solvent compatibility, cost-effectiveness |

Integration of Advanced In-Situ Spectroscopic Techniques for Mechanistic Interrogation

A detailed understanding of the formation and reaction mechanisms of magnesium trifluoroacetylacetonate hydrate is crucial for optimizing its synthesis and controlling its properties. The integration of advanced in-situ spectroscopic techniques is set to revolutionize the mechanistic interrogation of these processes.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the evolution of chemical species during a reaction. This allows for the direct observation of intermediates and transition states, offering unprecedented insight into the reaction pathways. For instance, in-situ FTIR can monitor the coordination of the trifluoroacetylacetonate ligand to the magnesium center by observing changes in the vibrational frequencies of the C=O and C=C bonds of the ligand. Similarly, in-situ NMR can track the changes in the chemical environment of the magnesium and ligand nuclei, providing detailed information about the structure and dynamics of the species in solution. The application of these techniques will enable researchers to build accurate kinetic and mechanistic models, leading to more rational and efficient synthetic strategies.

Rational Design and Synthesis of Functionalized Derivatives for Tailored Applications

The trifluoroacetylacetonate ligand offers a versatile platform for the introduction of various functional groups, enabling the rational design and synthesis of magnesium complexes with tailored properties and applications. By strategically modifying the ligand backbone, it is possible to fine-tune the electronic and steric characteristics of the resulting magnesium complex.

For example, the incorporation of additional donor atoms into the ligand could lead to the formation of multinuclear magnesium complexes with interesting catalytic or material properties. Functionalization with polymerizable groups could allow for the integration of the magnesium complex into polymer matrices, creating novel hybrid materials with enhanced thermal or optical properties. Furthermore, the introduction of chiral moieties onto the ligand could lead to the development of enantioselective magnesium-based catalysts for asymmetric synthesis. The ability to systematically modify the ligand structure opens up a vast chemical space for the creation of new functional materials based on magnesium trifluoroacetylacetonate. Research in this area will likely focus on establishing clear structure-property relationships to guide the design of next-generation materials.

Computational Screening and Prediction of Novel Reactivity and Materials Performance

Computational modeling and simulation are becoming indispensable tools in modern chemical research, offering the ability to predict the properties and reactivity of molecules and materials with increasing accuracy. The application of computational screening to this compound and its derivatives holds immense promise for accelerating the discovery of new materials and functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and spectroscopic properties of different isomers and conformers of the magnesium complex. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex in different environments, such as in solution or at interfaces. nih.govchemrxiv.org These computational tools can be used to screen large libraries of virtual functionalized derivatives to identify candidates with desired properties, such as enhanced thermal stability, specific catalytic activity, or favorable interactions with other molecules. This in silico approach can significantly reduce the experimental effort required for the discovery of new materials by prioritizing the synthesis of the most promising candidates. The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of magnesium-based materials.

Q & A

Q. How is magnesium trifluoroacetylacetonate hydrate synthesized, and what purity criteria are critical for research applications?

this compound is synthesized by reacting magnesium precursors (e.g., magnesium nitrate or acetate) with trifluoroacetylacetone (Htfac) in a hydrated solvent system. The reaction typically requires refluxing in ethanol or methanol under inert conditions to prevent hydrolysis. Key purity criteria include:

- Hydrate stability : Ensure minimal exposure to moisture to avoid deliquescence, as the compound is hygroscopic .

- Spectroscopic validation : Use and NMR to confirm ligand coordination and absence of free Htfac.

- Thermal analysis : TGA should show a defined dehydration step (e.g., ~85–100°C for water loss) followed by decomposition above 220°C .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Solid-state NMR : NMR can probe local coordination geometry, while NMR (for silicate analogs) reveals condensation states in hydrated frameworks .

- X-ray diffraction (XRD) : Single-crystal XRD is essential for resolving Mg coordination (e.g., octahedral vs. tetrahedral) and hydrogen-bonding networks in the hydrate structure .

- IR spectroscopy : Confirm chelation via shifts in C=O (1,650–1,550 cm) and C–F (1,250–1,100 cm) stretches .

Q. How does thermal dehydration impact the structural integrity of this compound?

Controlled heating (e.g., 100–200°C under vacuum) removes lattice water, forming an anhydrous Mg(tfac) phase. However, excessive heat (>220°C) induces ligand decomposition, releasing trifluoroacetic acid and forming MgO residues. TGA-DSC paired with in situ XRD is recommended to monitor phase transitions .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of magnesium trifluoroacetylacetonate in alkene hydrosilylation?

Mg(tfac)·xHO acts as a pre-catalyst in hydrosilylation via a Mg–H/C=C insertion mechanism:

- Step 1 : Alkene insertion into the Mg–H bond of the hydrated complex, forming a transient Mg-alkyl species. DFT calculations suggest this step is exothermic () with a low activation barrier (15–19 kcal/mol) .

- Step 2 : Si–H bond activation via σ-metathesis, transferring the silyl group to the alkene. Anti-Markovnikov selectivity arises from steric hindrance at the Mg center .

- Catalytic cycle : Hydride regeneration through silane coordination completes the cycle, with turnover frequencies (TOFs) dependent on solvent polarity and silane structure .

Q. How do computational methods (e.g., DFT) resolve contradictions in reaction outcomes with terminal vs. internal alkenes?

Terminal alkenes (e.g., 1-hexene) undergo facile Mg–H insertion due to low steric hindrance, forming linear alkyl-Mg intermediates. In contrast, internal alkenes (e.g., cyclohexene) face higher activation barriers () due to unfavorable orbital overlap, leading to inertness unless strained (e.g., norbornene) . DFT-derived Mulliken charges reveal polarized Mg–H bonds () critical for alkene activation .

Q. What strategies mitigate ligand dissociation during catalytic cycles in polar solvents?

Q. How can contradictory NMR and XRD data on hydrate stoichiometry be reconciled?

Discrepancies often arise from dynamic water loss during analysis:

- In situ XRD : Perform under controlled humidity to capture the hydrated phase.

- Variable-temperature NMR : Track proton exchange between lattice water and ligands.

- Karl Fischer titration : Quantify bound vs. free water post-synthesis .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.